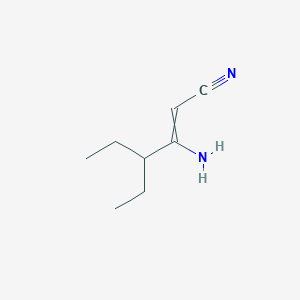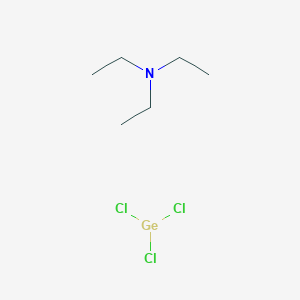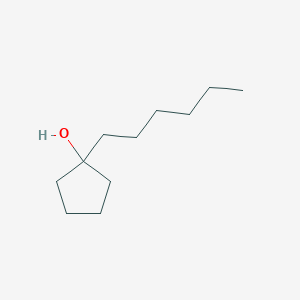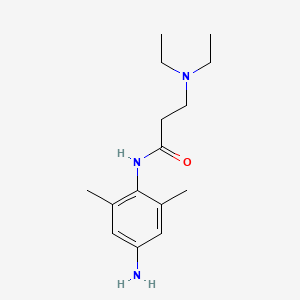
3-Amino-4-ethylhex-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-ethylhex-2-enenitrile is an organic compound with the molecular formula C8H14N2 It is characterized by the presence of an amino group (-NH2), an ethyl group (-C2H5), and a nitrile group (-CN) attached to a hexene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: One common method to synthesize nitriles is by heating halogenoalkanes with sodium or potassium cyanide in ethanol.
From Amides: Another method involves dehydrating amides using phosphorus (V) oxide.
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be converted to nitriles.
Industrial Production Methods
Industrial production of 3-amino-4-ethylhex-2-enenitrile typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: 3-Amino-4-ethylhex-2-enenitrile can undergo oxidation reactions, where the amino group can be oxidized to form nitro compounds.
Reduction: The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like halides, hydroxides, and amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Amino-4-ethylhex-2-enenitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-amino-4-ethylhex-2-enenitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-4-methylhex-2-enenitrile: Similar structure but with a methyl group instead of an ethyl group.
3-Amino-4-propylhex-2-enenitrile: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
3-Amino-4-ethylhex-2-enenitrile is unique due to its specific combination of functional groups and the presence of an ethyl group, which can influence its reactivity and interactions compared to similar compounds.
Propiedades
Número CAS |
49537-88-4 |
|---|---|
Fórmula molecular |
C8H14N2 |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
3-amino-4-ethylhex-2-enenitrile |
InChI |
InChI=1S/C8H14N2/c1-3-7(4-2)8(10)5-6-9/h5,7H,3-4,10H2,1-2H3 |
Clave InChI |
KNLWFRRLHZJIFH-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)C(=CC#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[(Prop-2-en-1-yl)amino]phenol](/img/structure/B14668292.png)
![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,4'-imidazolidine]](/img/structure/B14668294.png)







